3-(4-Chlorophenyl)-2-phenylpropanenitrile
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Overview
Description
3-(4-Chlorophenyl)-2-phenylpropanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a 4-chlorophenyl and a phenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl cyanide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-2-phenylpropanoic acid.
Reduction: 3-(4-Chlorophenyl)-2-phenylpropanamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Chlorophenyl)-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-phenylpropanamine: Similar structure but with an amine group instead of a nitrile.
3-(4-Chlorophenyl)-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(4-Chlorophenyl)-2-phenylpropanol: Similar structure but with a hydroxyl group instead of a nitrile.
Uniqueness
3-(4-Chlorophenyl)-2-phenylpropanenitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
32970-79-9 |
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Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-phenylpropanenitrile |
InChI |
InChI=1S/C15H12ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-9,14H,10H2 |
InChI Key |
ABVFADOVAQKBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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